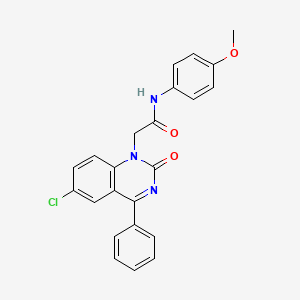
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the IUPAC name, any common or trade names, and a brief summary of what the compound is used for, if known.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds present, and its three-dimensional shape.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide and related compounds have been extensively studied for their synthesis methods and potential pharmacological applications. These studies have highlighted the compound's relevance in the design and discovery of new therapeutic agents, particularly focusing on their analgesic, anti-inflammatory, and antimicrobial activities. For instance, the synthesis and evaluation of quinazolinyl acetamides have demonstrated significant analgesic and anti-inflammatory activities, with some compounds showing promising results compared to standard drugs like diclofenac sodium (Alagarsamy et al., 2015).
Antimicrobial Properties
Further research into quinazoline derivatives has explored their antimicrobial potential, leading to the development of compounds with significant activity against various bacterial and fungal strains. These studies not only provide insights into the structural requirements for antimicrobial efficacy but also open avenues for the development of novel antimicrobial agents (Patel & Shaikh, 2011; Rajasekaran & Rao, 2015).
Antidepressant and Anxiolytic Effects
Moreover, the anxiolytic and antidepressant properties of quinazoline acetanilide derivatives have been investigated, revealing that certain derivatives exhibit pronounced effects in this regard. These findings suggest the potential for developing new therapeutic options for anxiety and depression, highlighting the importance of quinazoline derivatives in medicinal chemistry (Tyurenkov et al., 2013).
Anti-Cancer Potential
The exploration of quinazoline compounds has also extended to their anticancer properties, with some derivatives demonstrating the ability to induce apoptosis and exhibit efficacy in cancer models. This research underscores the potential of quinazoline derivatives as a basis for developing new anticancer agents, particularly those capable of crossing the blood-brain barrier and targeting brain tumors (Sirisoma et al., 2009).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new applications for the compound or new methods of synthesis.
Please note that this is a general guide and the specific details would depend on the particular compound and the available information. For a comprehensive analysis, I would recommend consulting a chemistry textbook or a professional chemist. I hope this helps! If you have any other questions, feel free to ask.
Eigenschaften
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-30-18-10-8-17(9-11-18)25-21(28)14-27-20-12-7-16(24)13-19(20)22(26-23(27)29)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXNPXXUCHHKHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methoxy-N-methyl-5-(4-methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B2467710.png)
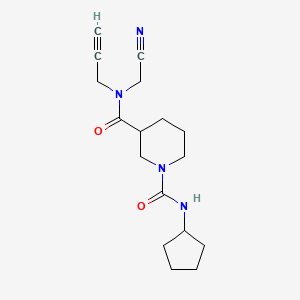
![Ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2467712.png)
![5-[(Z)-Nonadec-10-enyl]benzene-1,3-diol](/img/structure/B2467713.png)
amino}methyl)benzoic acid](/img/structure/B2467714.png)
![(E)-4-(Dimethylamino)-N-[[6-(dimethylamino)pyridin-3-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2467715.png)
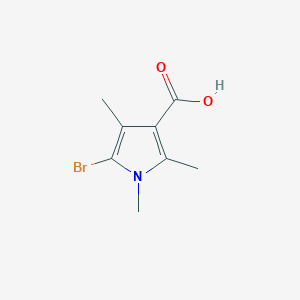
![5-[(2-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2467722.png)
![8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2467723.png)
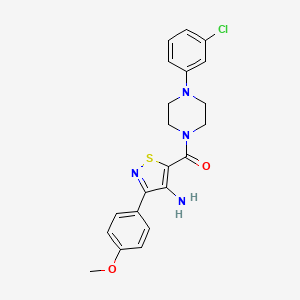
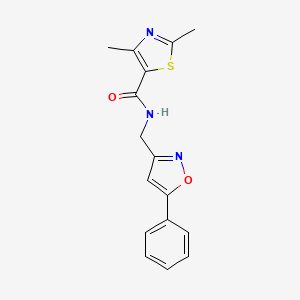
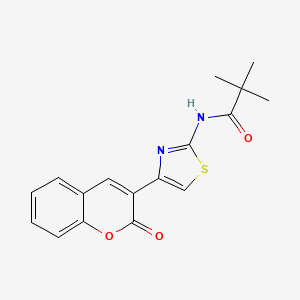
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~3~-bis(3-morpholinopropyl)malonamide](/img/structure/B2467729.png)
